molecular formula C5H14N4O2 B140044 3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine CAS No. 146724-84-7

3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine

Cat. No.: B140044
CAS No.: 146724-84-7
M. Wt: 162.19 g/mol
InChI Key: BPBUJYBQUBMWDT-VQHVLOKHSA-N
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Description

3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine is a chemical compound with a complex structure that includes a nitroso group, a hydroxy group, and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N-methyl-1-propanamine with nitrous acid to introduce the nitroso group, followed by the addition of a hydroxy group through a subsequent reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines .

Scientific Research Applications

3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine involves its ability to release nitric oxide, a signaling molecule that plays a crucial role in various physiological processes. The compound interacts with molecular targets such as enzymes and receptors, modulating pathways involved in vasodilation, neurotransmission, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to release nitric oxide makes it particularly valuable in research and therapeutic applications .

Properties

CAS No.

146724-84-7

Molecular Formula

C5H14N4O2

Molecular Weight

162.19 g/mol

IUPAC Name

(E)-hydroxyimino-[methyl-[3-(methylamino)propyl]amino]-oxidoazanium

InChI

InChI=1S/C5H14N4O2/c1-6-4-3-5-8(2)9(11)7-10/h6,10H,3-5H2,1-2H3/b9-7+

InChI Key

BPBUJYBQUBMWDT-VQHVLOKHSA-N

SMILES

CNCCCN(C)[N+](=NO)[O-]

Isomeric SMILES

CNCCCN(C)/[N+](=N\O)/[O-]

Canonical SMILES

CNCCCN(C)[N+](=NO)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine
Reactant of Route 2
3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine
Reactant of Route 3
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3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine
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3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine
Reactant of Route 5
3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine
Reactant of Route 6
3-(2-Hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-1-propanamine

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